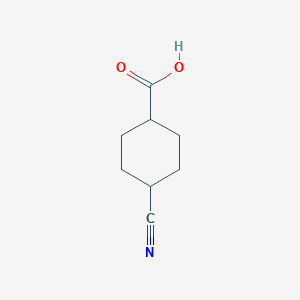

Trans-4-cyanocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyanocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZWYCAIEUYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435944 | |

| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-68-1, 4848-16-2 | |

| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-4-Cyanocyclohexanecarboxylic Acid from 1,4-Dicyanocyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of trans-4-cyanocyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical manufacturing, notably for the anti-fibrinolytic agent tranexamic acid. The synthesis begins with the readily available precursor, 1,4-dicyanocyclohexane. This document elucidates the core chemical principles, strategic considerations for stereochemical control, and a detailed, field-proven experimental protocol. The guide emphasizes the critical step of selective mono-hydrolysis of a dinitrile, offering insights into reaction mechanisms, optimization, and product characterization to ensure both high yield and isomeric purity.

Introduction and Strategic Overview

The conversion of 1,4-dicyanocyclohexane to this compound is a pivotal transformation that hinges on the selective hydrolysis of one of two chemically equivalent nitrile functional groups. The primary challenge lies in preventing the reaction from proceeding to the di-acid byproduct, 4-carboxycyclohexanecarboxylic acid. Furthermore, controlling the stereochemistry to isolate the desired trans isomer is paramount, as the geometry of the final molecule is crucial for its application in subsequent pharmaceutical syntheses.[1]

The overall synthetic pathway can be visualized as a multi-stage process that requires careful control over reaction conditions. The process involves starting with a mixture of cis and trans isomers of 1,4-dicyanocyclohexane, isolating the desired trans precursor, and then performing the selective hydrolysis.

Figure 1: High-level workflow for the synthesis of the target compound.

The Mechanism of Selective Nitrile Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions.[2] The reaction typically proceeds through an amide intermediate, and stopping the reaction at the mono-hydrolyzed stage is the central challenge.[3][4][5]

Acid-Catalyzed Hydrolysis

In an acidic medium (e.g., aqueous HCl), the reaction is initiated by the protonation of the nitrile's nitrogen atom.[4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule, which is otherwise a weak nucleophile.[2] A series of proton transfers follows, leading to the formation of an amide intermediate. Under sustained heating in acidic conditions, this amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[2][5] The final step, the formation of the protonated, non-nucleophilic ammonia, drives the reaction to completion.[2]

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., aqueous NaOH), the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[6] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, a tautomer of an amide.[6] Further reaction under harsh conditions (high temperature, prolonged reflux) will hydrolyze the intermediate amide to a carboxylate salt.[2][3] To obtain the final free carboxylic acid, a final acidification step is required.[3][5]

For the selective mono-hydrolysis of 1,4-dicyanocyclohexane, carefully controlling stoichiometry, temperature, and reaction time is essential to favor the formation of the cyano-acid over the di-acid.

Experimental Protocol: A Step-by-Step Guide

This protocol synthesizes established methodologies, prioritizing yield, purity, and stereochemical integrity.

Part A: Isolation of trans-1,4-Dicyanocyclohexane

Rationale: The cis and trans isomers of 1,4-dicyanocyclohexane exhibit different solubilities in certain solvents. This difference can be exploited to isolate the desired trans isomer via fractional crystallization before proceeding with the hydrolysis, which simplifies the final purification.[7]

Procedure:

-

A mixture of cis- and trans-1,4-dicyanocyclohexane is dissolved in a minimal amount of a suitable hot solvent, such as methanol or acetic acid.[7]

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath.

-

The trans isomer, being less soluble, will preferentially crystallize out of the solution.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

-

The purity of the isolated trans-1,4-dicyanocyclohexane should be confirmed (e.g., by melting point or NMR spectroscopy) before proceeding. A purity of >99% is achievable with this method.[7]

Part B: Selective Mono-hydrolysis

Rationale: This procedure utilizes acid-catalyzed hydrolysis under controlled conditions to favor the formation of the mono-acid product. The reaction is monitored to prevent the formation of the di-acid byproduct.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the purified trans-1,4-dicyanocyclohexane (1.0 eq).

-

Add a solution of concentrated hydrochloric acid (e.g., 6M HCl, ~2.0-3.0 eq) and water.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography). The reaction should be stopped once the starting material is consumed but before significant amounts of the di-acid appear.

-

After several hours of heating, cool the reaction mixture to room temperature and then place it in an ice bath.[8]

-

The crude this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining HCl and ammonium chloride.

Part C: Purification

Rationale: Recrystallization is employed to remove any unreacted starting material and the di-acid byproduct, yielding the pure target compound.

Procedure:

-

Dissolve the crude product in a minimal amount of hot water or an appropriate water/organic solvent mixture (e.g., water/ethanol).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Reaction Condition Comparison

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Notes | Reference |

| Acid Hydrolysis | Hydrochloric Acid | Water | Reflux | Several | Moderate-Good | Standard method, requires careful monitoring. | [8] |

| Base Hydrolysis | Sodium Hydroxide | Water | Reflux | Several | Moderate-Good | Requires final acidification step. | [5] |

| Microwave | 1,4-Cyclohexanedicarboxylic acid | None (neat) | N/A | Minutes | Good | Rapid and efficient alternative. | [1] |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [9][10] |

| Molecular Weight | 153.18 g/mol | [9][10] |

| Appearance | White to off-white solid | [9] |

| CAS Number | 15177-68-1 | [9][10] |

| ¹H NMR Spectrum | Consistent with the trans structure | [9][11] |

| Purity (by NMR) | ≥97.0% (typical for commercial samples) | [9] |

Expected ¹H NMR signals (indicative): The spectrum should show distinct peaks for the methine proton adjacent to the carboxylic acid, the methine proton adjacent to the cyano group, and the cyclohexyl methylene protons. The coupling constants and chemical shifts will be characteristic of the trans diaxial/diequatorial conformation.

Conclusion

The synthesis of this compound from 1,4-dicyanocyclohexane is a robust and scalable process when key parameters are carefully controlled. The strategic separation of the trans isomer from the starting material mixture is a critical first step that greatly simplifies downstream purification. The selective mono-hydrolysis, whether achieved through conventional heating with acid or base or through modern methods like microwave irradiation, requires diligent monitoring to maximize the yield of the desired product while minimizing the formation of the di-acid byproduct. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to successfully and efficiently produce this important pharmaceutical intermediate.

References

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

-

Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

- Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929.

- Ono Pharmaceutical Co Ltd. (2008). Process for producing 4-cyanocyclohexane-1-carboxylic acid. (JP2008260757A). Google Patents.

- Dainippon Ink & Chemicals. (1995). Process for producing trans-4-cyanocyclohexane-1-carboxylic acid. (JPH0730006B2). Google Patents.

- Herlinger, A. W., & Brown, T. L. (1975). Separation and purification of cis and trans isomers. (US3880925A). Google Patents.

-

PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

- Pfizer Inc. (2004). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. (CN1532187A). Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Dainippon Ink & Chemicals. (1988). Production of trans-4-cyanocyclohexane-1-carboxylic acid. (JPS6310752A). Google Patents.

- Esteve Quimica S A. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (EP3411355B1). Google Patents.

-

ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 8. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

Selective Hydrolysis of trans-1,4-Dicyanocyclohexane: A Technical Guide to Synthesizing trans-4-Cyanocyclohexanecarboxylic Acid

Executive Summary

This technical guide provides an in-depth exploration of the selective hydrolysis of trans-1,4-dicyanocyclohexane to yield trans-4-cyanocyclohexanecarboxylic acid, a crucial intermediate in the synthesis of pharmaceuticals like the antifibrinolytic agent tranexamic acid.[1] The challenge lies in achieving mono-hydrolysis of one nitrile group while preserving the second. This document details the mechanistic principles, compares chemical and enzymatic strategies, and presents a robust, optimized protocol for controlled alkaline hydrolysis. It is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable synthesis.

Introduction: The Strategic Importance of Selectivity

This compound is a valuable bifunctional molecule. Its synthesis from the readily available trans-1,4-dicyanocyclohexane presents a classic chemical selectivity problem. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2][3][4][5] In a molecule with two nitrile groups, the reaction conditions must be precisely controlled to prevent over-hydrolysis to the diacid, which is often an undesired byproduct.

The core challenge is that the reaction conditions that hydrolyze the first nitrile group are often sufficient to hydrolyze the second, making the isolation of the mono-acid product difficult. This guide focuses on strategies to overcome this hurdle.

Mechanistic Considerations: The Basis for Control

The hydrolysis of nitriles can be catalyzed by either acid or base.[2][3][4][6]

-

Acid-Catalyzed Hydrolysis: This pathway involves protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon for nucleophilic attack by water.[4][6] While effective, the strongly acidic conditions and high temperatures typically required can promote the hydrolysis of both nitrile groups, leading to poor selectivity.[7]

-

Base-Catalyzed Hydrolysis: In this mechanism, a hydroxide ion directly attacks the electrophilic nitrile carbon.[3][8] This process forms an imidic acid intermediate that tautomerizes to an amide.[3] The amide is then further hydrolyzed to the carboxylate salt.[8] Selectivity can be achieved by carefully controlling stoichiometry, temperature, and reaction time, as the hydrolysis of the amide to the carboxylate is often the rate-limiting step.[8][9]

-

Enzymatic Hydrolysis: Nitrilase enzymes (EC 3.5.5.1) offer a highly selective alternative, capable of directly converting nitriles to carboxylic acids under mild, aqueous conditions.[10][11] These biocatalysts can exhibit high regioselectivity, making them ideal for the partial hydrolysis of dinitriles.[12][13] Organisms like Rhodococcus sp. have been shown to effectively catalyze the hydrolysis of dinitriles to monocyano carboxylic acids.[13]

The choice between chemical and enzymatic methods depends on factors such as scale, cost, substrate specificity, and downstream processing requirements. For many industrial applications, controlled alkaline hydrolysis remains a practical and cost-effective approach.

Strategic Approach: Controlled Alkaline Hydrolysis

This guide details a protocol for selective mono-hydrolysis using a controlled alkaline approach. The strategy hinges on the principle that the rate of hydrolysis of the first nitrile group to an amide, and subsequently to a carboxylate, can be managed to minimize the attack on the second nitrile group. Key parameters for control include:

-

Stoichiometry: Using a limited amount of base ensures that the reaction slows significantly after the formation of the mono-carboxylate salt.

-

Temperature: Lower temperatures can disfavor the second hydrolysis step, which typically requires a higher activation energy.[2]

-

Solvent System: A mixed solvent system, such as an alcohol-water mixture, can modulate the solubility of reactants and intermediates, influencing reaction rates.

Experimental Workflow and Protocol

This section provides a detailed protocol for the selective hydrolysis of trans-1,4-dicyanocyclohexane.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| trans-1,4-Dicyanocyclohexane | ≥99% | Sigma-Aldrich | Ensure high isomeric purity. |

| Sodium Hydroxide (NaOH) | Reagent Grade, ≥98% | Fisher Scientific | Pellets or solution. |

| Ethanol (EtOH), 200 Proof | ACS Grade | VWR | |

| Deionized Water (H₂O) | Type II or better | Millipore | |

| Hydrochloric Acid (HCl), concentrated | ACS Grade, ~37% | J.T. Baker | For acidification during workup. |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics | For drying. |

Experimental Workflow Diagram

Caption: Fig 1. Experimental Workflow for Selective Hydrolysis.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0-1.2 molar equivalents) in a 1:1 mixture of ethanol and deionized water.

-

Addition of Starting Material: To the stirred solution, add trans-1,4-dicyanocyclohexane (1.0 molar equivalent).

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting material and the formation of the product. The goal is to stop the reaction when the starting material is consumed but before significant formation of the diacid byproduct.

-

Workup - Cooling and Acidification: Once the reaction is deemed complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid with stirring in an ice bath until the pH of the solution is approximately 2-3. This will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization, for example from hot water or toluene, to yield pure this compound as a white to off-white solid.[14]

Reaction Pathway and Selectivity Challenge

Caption: Fig 2. Hydrolysis Pathway and Selectivity.

The key to selectivity is ensuring that the rate constants k₁ and k₂ are significantly greater than k₃. By controlling the reaction conditions, the hydrolysis of the second nitrile group (leading to the byproduct) is minimized.

Analytical Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques is essential.

| Technique | Expected Results for this compound |

| ¹H NMR | Peaks consistent with the cyclohexyl ring protons and the acidic proton of the carboxyl group. The trans configuration influences the chemical shifts and coupling constants.[14] |

| ¹³C NMR | Characteristic signals for the nitrile carbon (~120 ppm), the carboxyl carbon (~180 ppm), and the aliphatic carbons of the cyclohexane ring. |

| FT-IR | A sharp absorption band for the C≡N stretch (~2240 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a C=O stretch (~1700 cm⁻¹). |

| Mass Spec. | The molecular ion peak corresponding to the product's molecular weight (153.18 g/mol ).[14] |

| Melting Point | A sharp melting point consistent with literature values for the pure compound. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; loss of product during workup. | Increase reaction time and monitor closely. Ensure pH is sufficiently low (~2) during acidification to fully precipitate the acid. Optimize extraction solvent and volume. |

| High Diacid Formation | Reaction time too long; temperature too high; excess base. | Reduce reaction time. Perform the reaction at a lower temperature. Use stoichiometric or slightly less than stoichiometric amounts of base. |

| Presence of Amide Intermediate | Incomplete hydrolysis of the amide. | Increase reaction time or temperature slightly. Ensure adequate water is present in the solvent system. |

| Purification Difficulties | Contamination with starting material or diacid. | Optimize recrystallization solvent system. A pH-controlled aqueous wash during workup can help remove the more acidic diacid byproduct. |

Conclusion

The selective hydrolysis of trans-1,4-dicyanocyclohexane is a controllable and scalable process for the synthesis of this compound. By carefully manipulating reaction parameters such as stoichiometry, temperature, and time, the formation of the undesired diacid byproduct can be effectively minimized. The controlled alkaline hydrolysis protocol presented here offers a reliable and field-proven method for obtaining this valuable synthetic intermediate. For applications demanding higher selectivity and milder conditions, enzymatic hydrolysis presents a compelling green chemistry alternative.[11][12]

References

-

Nitrilases in nitrile biocatalysis: recent progress and forthcoming research . PubMed Central. [Link]

-

Nitrile - Wikipedia . Wikipedia. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]

-

Hydrolysis of nitriles | Organic Chemistry II . Lumen Learning. [Link]

-

Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds . Sabinet African Journals. [Link]

-

Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown . Housing Innovations. [Link]

-

Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides . Science of Synthesis. [Link]

-

Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact . Bentham Science. [Link]

-

5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. [Link]

-

Enzymatic hydrolysis of nitrites and dinitriles . RSC Publishing. [Link]

- Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.

- Process for producing 4-cyanocyclohexane-1-carboxylic acid.

-

A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives . IP.com. [Link]

-

Basic hydrolysis of nitriles . Química Organica.org. [Link]

-

Nitrile to Acid - Common Conditions . Organic Chemistry Data. [Link]

-

hydrolysis of nitriles . Chemguide. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . Arkivoc. [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

This compound | C8H11NO2 | CID 10130061 . PubChem. [Link]

Sources

- 1. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 2. Nitrile - Wikipedia [en.wikipedia.org]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. Basic hydrolysis of nitriles [quimicaorganica.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 12. journals.co.za [journals.co.za]

- 13. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Synthesis of Tranexamic Acid via the Intermediate trans-4-Cyanocyclohexanecarboxylic Acid

Introduction: The Significance of Tranexamic Acid

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine. It is an important antifibrinolytic agent used to control bleeding in a variety of clinical situations, including surgery, trauma, and heavy menstrual bleeding.[1] Its mechanism of action involves the blockage of lysine-binding sites on plasminogen, thereby inhibiting the dissolution of fibrin clots. The therapeutic efficacy of tranexamic acid is highly dependent on its stereochemistry, with the trans-isomer being the active form. Consequently, stereoselective synthesis is a critical aspect of its production.

This technical guide provides an in-depth exploration of a key synthetic route to tranexamic acid, focusing on the preparation and utilization of the intermediate, trans-4-cyanocyclohexanecarboxylic acid. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical methods required for quality control, offering a comprehensive resource for researchers and professionals in drug development and manufacturing.

Synthetic Strategy Overview

The synthesis of tranexamic acid from this compound is a two-stage process. The first stage involves the synthesis of the cyanocyclohexane intermediate, followed by the catalytic hydrogenation of the nitrile group to a primary amine in the second stage. Careful control of reaction conditions is paramount in both stages to ensure a high yield of the desired trans-isomer and to minimize the formation of impurities.

Sources

The Pivotal Role of trans-4-Cyanocyclohexanecarboxylic Acid in the Synthesis of Cetraxate Hydrochloride

A Technical Guide for Drug Development Professionals

Abstract

Cetraxate Hydrochloride is a potent gastroprotective agent used in the treatment of gastritis and peptic ulcers.[1] Its therapeutic efficacy is intrinsically linked to its specific chemical structure, notably the trans-configuration of its cyclohexyl core. This technical guide provides an in-depth analysis of the synthesis of Cetraxate Hydrochloride, focusing on the indispensable role of trans-4-cyanocyclohexanecarboxylic acid as a key starting material and strategic intermediate. We will elucidate the synthetic pathway, explain the causality behind critical experimental choices, provide detailed protocols, and underscore the importance of stereochemical control in the manufacturing of this active pharmaceutical ingredient (API).

Introduction to Cetraxate Hydrochloride

Cetraxate Hydrochloride is a mucosal protective agent that enhances the natural defense mechanisms of the stomach lining.[2] Its chemical name is 4-(((trans-4-(aminomethyl)cyclohexyl)carbonyl)oxy)benzenepropanoic acid hydrochloride.[3]

Therapeutic Application and Mechanism of Action: Cetraxate is prescribed for the treatment of acute and chronic gastritis.[1] Unlike agents that primarily neutralize or inhibit acid secretion, Cetraxate's mechanism is cytoprotective. It operates through a multifaceted approach:

-

Enhancement of Mucus Production: It stimulates the secretion of gastric mucus, which forms a protective barrier against corrosive gastric acid and pepsin.[2]

-

Prostaglandin Synthesis: The drug augments the production of prostaglandins in the gastric mucosa, which are crucial for maintaining mucosal integrity and blood flow.[2]

-

Increased Mucosal Blood Flow: By improving circulation within the stomach lining, it facilitates the repair and regeneration of damaged tissues.[4]

The specific stereochemistry of the molecule, particularly the trans orientation of the aminomethyl and carboxyl groups on the cyclohexane ring, is critical for its biological activity.

| Property | Cetraxate Hydrochloride |

| Molecular Formula | C₁₇H₂₄ClNO₄[3] |

| Molecular Weight | 341.83 g/mol [3] |

| Therapeutic Class | Anti-ulcer, Mucosal Protective Agent[4] |

| Primary Indications | Acute and Chronic Gastritis[1] |

Strategic Importance of this compound

The synthesis of a stereochemically pure API like Cetraxate demands a carefully planned route where stereochemistry is established early and preserved. This compound is the ideal precursor for this purpose.

Chemical Properties and Role: This bifunctional molecule possesses both a carboxylic acid and a nitrile (cyano) group in a fixed trans configuration.[5]

Its strategic importance lies in two key features:

-

Stereochemical Anchor: Starting the synthesis with the pure trans isomer ensures that the desired stereochemistry is locked in from the beginning, avoiding complex and often low-yielding separation steps later in the process. The trans configuration is known to influence the compound's spatial arrangement and reactivity.[5]

-

Masked Amine Functionality: The cyano group serves as a stable and unreactive precursor to the essential aminomethyl group (-CH₂NH₂). It can be selectively reduced to the primary amine under specific conditions without affecting the carboxylic acid moiety.

The Synthetic Pathway: From Precursor to API

The conversion of this compound to Cetraxate Hydrochloride is a multi-step process that hinges on a key transformation: the reduction of the cyano group. The overall workflow is designed to build the final molecule while protecting reactive functional groups.

3.1. Core Transformation: Catalytic Reduction of the Cyano Group

The cornerstone of the synthesis is the reduction of the nitrile in this compound to form trans-4-(aminomethyl)cyclohexanecarboxylic acid (also known as Tranexamic Acid), the central backbone of Cetraxate.[7][8]

Causality Behind Experimental Choices:

-

Catalyst Selection: Raney Nickel is a common and effective catalyst for the hydrogenation of nitriles to primary amines.[7] Other catalysts like Palladium on Carbon (Pd/C) or Ruthenium on Alumina (Ru-Al₂O₃) can also be employed, sometimes under high pressure and temperature, to achieve this transformation.[7][9] The choice of catalyst is critical to ensure high yield and minimize the formation of secondary or tertiary amine byproducts.

-

Solvent System: The reaction is often carried out in a protic solvent like methanol or ethanol, often with the addition of ammonia.[7] Ammonia helps to suppress the formation of secondary amine impurities by reacting with intermediate imines.

-

Reaction Conditions: Hydrogen pressure and temperature are optimized to drive the reaction to completion efficiently while maintaining selectivity.

Detailed Experimental Protocol: Nitrile Reduction

The following protocol is a representative, self-validating procedure for the synthesis of the core intermediate, based on established methodologies for similar transformations.[7]

Objective: To synthesize trans-4-(aminomethyl)cyclohexanecarboxylic acid from this compound.

Materials & Reagents:

-

This compound (1.0 eq)

-

Raney Nickel (approx. 10-20% w/w)

-

Anhydrous Methanol

-

Ammonia solution (or anhydrous ammonia gas)

-

Hydrogen gas (H₂)

-

High-pressure autoclave/hydrogenator

-

Filtration aid (e.g., Celite)

Step-by-Step Methodology:

-

Reactor Charging: Charge the high-pressure autoclave with this compound and anhydrous methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst as a slurry in methanol. Causality: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.

-

Ammonia Addition: Saturate the reaction mixture with ammonia. This is crucial to act as a blocking agent for the intermediate imine, thereby minimizing the formation of secondary amine byproducts and maximizing the yield of the desired primary amine.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 20-50 bar) and heat to the desired temperature (e.g., 40-60 °C).

-

Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, in a development setting, small aliquots can be carefully sampled and analyzed by HPLC or TLC to confirm the disappearance of the starting material.

-

Work-up and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Trustworthiness: The Celite pad ensures complete removal of the fine metal catalyst, which is critical for the purity of the final product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure trans-4-(aminomethyl)cyclohexanecarboxylic acid.

Subsequent Steps to Final API

-

Amine Protection: The resulting trans-4-(aminomethyl)cyclohexanecarboxylic acid has two reactive sites. To selectively form the ester, the more nucleophilic amine group must be temporarily protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative.[9]

-

Esterification: The N-protected intermediate is then coupled with a suitable derivative of p-hydroxyphenylpropionic acid. An older method involved enzymatic debenzylation of a protected precursor to yield the final product.[10]

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which simultaneously forms the final hydrochloride salt, enhancing the compound's stability and water solubility for formulation.[11]

Conclusion

The synthesis of Cetraxate Hydrochloride is a prime example of strategic molecular construction in pharmaceutical chemistry. The use of this compound is not merely a matter of convenience but a critical decision that dictates the stereochemical outcome and overall efficiency of the manufacturing process. By serving as a stable, stereochemically defined precursor, it allows for the controlled and selective introduction of the key aminomethyl group via catalytic hydrogenation. This foundational step ensures the correct three-dimensional structure required for the drug's potent mucosal protective activity, making this intermediate a cornerstone in the production of Cetraxate Hydrochloride.

References

- CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google P

-

Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. (URL: [Link])

- WO2021107047A1 - Method for producing 4-(aminomethyl)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])

-

Synapse. (n.d.). Cetraxate Hydrochloride - Drug Targets, Indications, Patents. (URL: [Link])

-

Patsnap Synapse. (2024). What is the mechanism of Cetraxate Hydrochloride? (URL: [Link])

-

Kamada, T., et al. (2000). Cetraxate, a mucosal protective agent, combined with omeprazole, amoxycillin, and clarithromycin increases the eradication rate of helicobacter pylori in smokers. Alimentary Pharmacology & Therapeutics. (URL: [Link])

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

-

ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. (URL: [Link])

-

GSRS. (n.d.). CETRAXATE HYDROCHLORIDE. (URL: [Link])

-

Japanese Pharmacopoeia. (n.d.). Cetraxate Hydrochloride. (URL: [Link])

-

Ohashi, T., et al. (1990). [The synthesis of 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexane carboxylate hydrochloride (cetraxate hydrochloride) by means of enzymatic debenzylation]. Yakugaku Zasshi. (URL: [Link])

-

Manabe, T., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology. (URL: [Link])

Sources

- 1. Cetraxate Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What is the mechanism of Cetraxate Hydrochloride? [synapse.patsnap.com]

- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 4. Cetraxate, a mucosal protective agent, combined with omeprazole, amoxycillin, and clarithromycin increases the eradication rate of helicobacter pylori in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 15177-68-1: this compound [cymitquimica.com]

- 6. This compound | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 10. [The synthesis of 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexane carboxylate hydrochloride (cetraxate hydrochloride) by means of enzymatic debenzylation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

characterization of trans-4-cyanocyclohexanecarboxylic acid by 1H NMR and 13C NMR

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of trans-4-Cyanocyclohexanecarboxylic Acid

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane scaffold, a common structural motif in medicinal chemistry and materials science.[1][2] Its rigid, well-defined stereochemistry, conferred by the trans relationship between the cyano and carboxylic acid groups, makes it a valuable building block in drug development and the synthesis of complex molecular architectures. Accurate structural elucidation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, chemists, and quality control scientists who rely on NMR for unequivocal molecular characterization. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a detailed assignment of all spectral signals, and provide a validated experimental protocol for data acquisition.

Molecular Structure and Stereochemical Implications

The defining feature of this compound is its 1,4-disubstituted cyclohexane ring. In its lowest energy state, the cyclohexane ring adopts a chair conformation. For a trans-1,4-disubstituted cyclohexane, the thermodynamically most stable conformation is one where both bulky substituents (carboxyl and cyano groups) occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would arise in a diaxial conformation.

This strong preference for the diequatorial conformation effectively "locks" the ring, preventing the rapid chair-flipping that is characteristic of unsubstituted cyclohexane at room temperature.[3] The consequence for NMR spectroscopy is significant: the axial and equatorial protons at each carbon position become chemically and magnetically non-equivalent, leading to a more complex and information-rich spectrum than would be observed for a rapidly flipping system.[3][4]

Caption: Diequatorial chair conformation of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. For this compound, the spectrum can be divided into three main regions: the downfield carboxylic acid proton, the methine protons at C1 and C4, and the complex multiplet region of the methylene protons.

Predicted Chemical Shifts and Assignments

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-12 ppm . Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Methine Protons (H1 and H4): With both substituents in equatorial positions, the protons at C1 and C4 are forced into axial positions (H1ₐₓ, H4ₐₓ). These protons are deshielded by the adjacent electron-withdrawing groups.

-

H1 (adjacent to -COOH): Expected to resonate around 2.4-2.6 ppm .

-

H4 (adjacent to -CN): The cyano group's anisotropic effect and inductive withdrawal will shift this proton further downfield, likely around 2.7-2.9 ppm . Both signals will appear as complex multiplets, often as a "triplet of triplets" or a "tt," due to coupling with two axial and two equatorial protons on the adjacent carbons. The key diagnostic feature is the large axial-axial coupling constant (Jₐₓ,ₐₓ ≈ 10-13 Hz).

-

-

Methylene Protons (H2, H3, H5, H6): The eight methylene protons form two distinct sets due to symmetry (H2/H6 and H3/H5). Within each methylene group, the axial and equatorial protons are non-equivalent.

-

Equatorial Protons (Hₑq): Generally, equatorial protons in cyclohexane systems resonate at a lower field (further downfield) than their axial counterparts.[4] These protons (H2ₑq, H3ₑq, H5ₑq, H6ₑq) are expected in the range of 1.9-2.2 ppm .

-

Axial Protons (Hₐₓ): These protons (H2ₐₓ, H3ₐₓ, H5ₐₓ, H6ₐₓ) are more shielded and are expected to appear further upfield, in the range of 1.4-1.7 ppm . These methylene signals will overlap significantly, creating a complex and broad multiplet region. Confirmation of these assignments typically requires 2D NMR techniques such as COSY (Correlation Spectroscopy).

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is significantly simpler than the ¹H spectrum and is invaluable for confirming the carbon skeleton and the presence of functional groups. Due to the molecule's C₂ symmetry axis passing through C1 and C4, pairs of carbons are chemically equivalent (C2=C6 and C3=C5).

Predicted Chemical Shifts and Assignments

-

Carboxyl Carbon (-COOH): The carbonyl carbon is the most deshielded carbon in the molecule, appearing at the far left of the spectrum, typically around 175-180 ppm .

-

Nitrile Carbon (-CN): The carbon of the cyano group is also significantly deshielded and is expected to resonate in the 120-125 ppm range.

-

Methine Carbons (C1 and C4): These carbons are substituted with electronegative groups and will appear downfield from the other ring carbons.

-

C1 (attached to -COOH): Expected around 43-45 ppm .

-

C4 (attached to -CN): Expected around 28-30 ppm .

-

-

Methylene Carbons (C2, C3, C5, C6):

-

C2/C6 (adjacent to C1 and C4): These carbons are influenced by the substituents at the 1 and 4 positions and are expected around 33-35 ppm .

-

C3/C5 (meta to the substituents): These are the most "alkane-like" carbons and will be the most shielded of the ring carbons, resonating around 27-29 ppm .

-

Summary of NMR Data

The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet (br s) | N/A |

| H4 (axial) | 2.7 - 2.9 | multiplet (m) | Jₐₓ,ₐₓ ≈ 10-13 |

| H1 (axial) | 2.4 - 2.6 | multiplet (m) | Jₐₓ,ₐₓ ≈ 10-13 |

| H2eq, H6eq, H3eq, H5eq | 1.9 - 2.2 | multiplet (m) | - |

| H2ax, H6ax, H3ax, H5ax | 1.4 - 1.7 | multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 175 - 180 |

| C ≡N | 120 - 125 |

| C1 | 43 - 45 |

| C2, C6 | 33 - 35 |

| C4 | 28 - 30 |

| C3, C5 | 27 - 29 |

Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the dissolution and observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0.00 ppm is required.

-

Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR characterization.

-

Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C Acquisition:

-

Experiment: Single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 128-1024 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The ¹H spectrum confirms the rigid diequatorial chair conformation through the distinct chemical shifts and large axial-axial couplings of the H1 and H4 methine protons. The ¹³C spectrum corroborates the molecular structure with six distinct signals, confirming the molecule's symmetry and the presence of the carboxyl and nitrile functional groups. Together, these one-dimensional NMR techniques offer an unambiguous and definitive characterization of the molecule's identity, purity, and stereochemistry, making them indispensable tools for any researcher working with this compound.

References

- Schneider, H.-J., & Hoppen, V. (1978). Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes. Journal of Organic Chemistry.

- (2025). Study of thermodynamic and NMR properties of some cyclohexane derivatives.

-

Charki, P., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- MedChemExpress. (n.d.). trans-4-Cyanocyclohexane-1-carboxylic acid-COA-454252. MedChemExpress.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexane. Doc Brown's Chemistry.

- (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.

-

Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health. [Link]

-

Chemistry Learning. (2020). 1H NMR of cyclohexane. YouTube. [Link]

- Brownstein, S., & Miller, R. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Science Publishing.

- McMurry, J. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries - Organic Chemistry.

- ChemicalBook. (n.d.). TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR spectrum. ChemicalBook.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclohexane. Doc Brown's Chemistry.

- Robert, J. D., & Caserio, M. C. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts.

- (n.d.). Chemical shifts. University of Regensburg.

- ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum. ChemicalBook.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- CymitQuimica. (n.d.). CAS 15177-68-1: this compound. CymitQuimica.

- PubChemLite. (n.d.). This compound (C8H11NO2). Université du Luxembourg.

- ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum. ChemicalBook.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph.

- Bocsci. (n.d.). Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Boc Sciences.

-

SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

Sources

- 1. CAS 15177-68-1: this compound [cymitquimica.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

interpreting the IR spectrum of trans-4-cyanocyclohexanecarboxylic acid nitrile and carboxyl peaks

An In-Depth Technical Guide to the Infrared Spectral Interpretation of trans-4-Cyanocyclohexanecarboxylic Acid

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing rapid and definitive identification of functional groups within a molecular structure. This guide offers a detailed analysis of the IR spectrum of this compound, a bifunctional molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond simple peak identification and delve into the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational spectra. We will dissect the characteristic signatures of the carboxyl and nitrile moieties, grounded in the principles of vibrational spectroscopy, and provide a holistic interpretation of the molecule's complete spectral profile. This document is designed to serve as a practical, field-proven resource for researchers and scientists, enhancing their ability to leverage IR spectroscopy for structural elucidation and quality control.

The Principle of Vibrational Interrogation: A Primer on IR Spectroscopy

Infrared spectroscopy is predicated on the principle that molecular bonds are not rigid but are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, but only if the vibration produces a change in the molecule's net dipole moment.[2] The resulting absorption spectrum provides a unique molecular fingerprint. For organic chemists, the most powerful aspect of IR spectroscopy lies in the concept of "group frequencies," where specific functional groups reliably absorb in predictable regions of the spectrum, largely independent of the rest of the molecule's structure.[1] Our analysis of this compound will focus on the distinct and information-rich signals generated by its carboxyl (-COOH) and nitrile (-C≡N) groups.

The Dominant Signature: Interpreting the Carboxyl Group (-COOH)

The carboxyl group presents one of the most recognizable and complex sets of absorptions in IR spectroscopy, primarily due to the profound effect of intermolecular hydrogen bonding. In the condensed phase (solid or liquid), carboxylic acids almost universally exist as hydrogen-bonded dimers.[3][4] This dimerization is the single most important factor governing the appearance of the carboxyl group's IR signature.

The O-H Stretching Vibration: A Hallmark of Hydrogen Bonding

The hydroxyl (-OH) stretch of a carboxylic acid is arguably its most prominent feature. It appears as an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][5] This feature is a direct consequence of the strong hydrogen bonding in the dimeric structure.[1] The broadness arises because the hydrogen bonds create a continuum of O-H bond strengths and lengths within the sample, leading to a wide range of absorbed frequencies.[1] This band is so wide that it typically overlaps with the sharper C-H stretching absorptions of the cyclohexane ring, which appear as small peaks superimposed on the broad O-H envelope.[3][4]

Caption: Carboxylic Acid Dimerization via Hydrogen Bonding.

The Carbonyl (C=O) Stretching Vibration

The C=O stretch of a carboxylic acid is another key diagnostic peak, appearing as a very strong and sharp absorption. For a saturated, dimeric carboxylic acid like our target molecule, this peak is typically found in the 1725-1680 cm⁻¹ range. The dimeric hydrogen bonding slightly weakens the C=O bond by pulling electron density towards the hydroxyl oxygen, thus lowering the frequency from the ~1760 cm⁻¹ value seen in a free (monomeric) acid.[5] Since the cyclohexane ring is fully saturated, there is no conjugation with the carbonyl group, which would have otherwise lowered the frequency further.[1][5] Therefore, a strong peak around 1710 cm⁻¹ is a highly reliable indicator of a saturated carboxylic acid dimer.[4][5]

Fingerprint Region: C-O Stretching and O-H Bending

Two other vibrations associated with the carboxyl group, while less prominent, confirm its presence:

-

C-O Stretch: A medium-intensity peak appears in the 1320-1210 cm⁻¹ region, arising from the stretching of the carbon-oxygen single bond.[3]

-

O-H Bend: The out-of-plane bend of the O-H group gives rise to a characteristically broad, medium-intensity peak centered around 920 cm⁻¹.[3][6] Its breadth is also a result of hydrogen bonding.

The Unique Signature: Interpreting the Nitrile Group (-C≡N)

The nitrile functional group provides a sharp and unambiguous signal in a region of the IR spectrum that is often uncrowded, making it highly diagnostic.[5][7]

The C≡N Triple Bond Stretch

The defining feature of a nitrile is the C≡N stretching vibration. Because of the triple bond's high force constant and the polarity of the bond, this absorption is typically sharp and of medium to strong intensity.[2] Its position is highly dependent on the electronic environment:

-

Saturated (Aliphatic) Nitriles: Absorb in the range of 2260-2240 cm⁻¹.[2]

-

Aromatic or Conjugated Nitriles: Absorb at a lower frequency, between 2240-2220 cm⁻¹.[2][5][8]

For this compound, the nitrile group is attached to a saturated sp³-hybridized carbon of the cyclohexane ring. There is no π-system for conjugation. Therefore, we can confidently predict the C≡N stretch to appear in the 2260-2240 cm⁻¹ range, characteristic of a saturated nitrile.[2]

Environmental Effects on the Nitrile Peak

While conjugation is the primary determinant of the nitrile peak position, the local electrostatic environment can also induce subtle shifts and intensity changes, a phenomenon known as the Vibrational Stark Effect (VSE).[7][9] The highly polar environment created by the hydrogen-bonding network of the carboxylic acid dimers can influence the nitrile vibration.[10][11] However, this effect is generally minor compared to conjugation and serves more to explain slight deviations from the expected frequency and variations in peak intensity rather than a large-scale shift.[10][12]

Integrated Spectral Analysis: The Complete Picture

A complete interpretation requires assembling the individual functional group analyses and considering the molecular backbone.

The Cyclohexane Backbone

The cyclohexane ring provides the structural framework and contributes its own set of vibrations:

-

C-H Stretching: Sharp peaks will be observed in the 2950-2850 cm⁻¹ region, characteristic of sp³ C-H bonds. As mentioned, these will appear superimposed upon the much broader O-H absorption.[4]

-

CH₂ Bending: A distinct scissoring vibration for the CH₂ groups of the ring is expected around 1450 cm⁻¹, which may be close to or overlap with the in-plane O-H bend of the carboxyl group.[3]

Summary of Key Vibrational Modes

The table below consolidates the expected IR absorptions for this compound, providing a predictive guide for spectral interpretation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality & Notes |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the dimeric form.[1][3][5] |

| C-H Stretch | Cyclohexane (CH₂) | 2950 - 2850 | Medium, Sharp | sp³ C-H stretching; will be superimposed on the broad O-H band.[4] |

| C≡N Stretch | Nitrile | 2260 - 2240 | Medium-Strong, Sharp | Characteristic of a non-conjugated, saturated nitrile.[2][5] |

| C=O Stretch | Carboxylic Acid | 1725 - 1680 | Strong, Sharp | Carbonyl of a saturated, hydrogen-bonded dimeric acid.[3] |

| CH₂ Bend | Cyclohexane | ~1450 | Medium | Scissoring vibration of the ring methylene groups.[3] |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium | Coupled with O-H bending; part of the carboxyl fingerprint.[3][6] |

| O-H Bend | Carboxylic Acid | 960 - 900 | Medium, Broad | Out-of-plane bend, broadened by hydrogen bonding.[3][6] |

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, the following protocol for obtaining the IR spectrum of a solid sample like this compound is recommended.

Methodology: Attenuated Total Reflectance (ATR)

Modern FTIR spectrometers are often equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by running a scan; the result should be a flat line.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure mechanism on most instruments is calibrated to prevent crystal damage while ensuring a high-quality signal.

-

Data Acquisition: Initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, the spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software.

-

Analysis: Identify the key peaks as outlined in this guide and compare their positions and relative intensities to the expected values.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Conclusion

The infrared spectrum of this compound is a textbook example of how fundamental principles of molecular vibration and intermolecular forces manifest in a complex spectrum. The key to its interpretation lies in recognizing the distinct, non-overlapping signatures of its two primary functional groups. The carboxyl group is defined by its profoundly broad O-H stretch and strong C=O stretch, both shaped by hydrogen-bonded dimerization. The nitrile group provides a sharp, clean signal in the unique triple-bond region of the spectrum, with its position confirming its attachment to a saturated carbon framework. By systematically analyzing these features in conjunction with the absorptions from the cyclohexane backbone, a researcher can confidently confirm the structure and purity of this molecule, demonstrating the enduring power of IR spectroscopy in the modern laboratory.

References

- Berkeley Learning Hub. (2024). COOH IR Peak Identification Guide.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Yan, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Michigan State University. (n.d.). Infrared Spectrometry.

- Webb, L. J., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PubMed Central.

- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- ResearchGate. (2015). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments.

- Suhm, M. A., et al. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PubMed Central.

Sources

- 1. echemi.com [echemi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of trans-4-Cyanocyclohexanecarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of trans-4-cyanocyclohexanecarboxylic acid in key organic solvents, with a primary focus on methanol and ethanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles, predictive quantitative data, and detailed experimental protocols. In the absence of extensive published experimental data, this guide leverages computational predictions to offer valuable insights into the solubility characteristics of this compound, thereby supporting its application in synthesis, formulation, and analytical development.

Introduction: The Significance of a Bifunctional Building Block

This compound is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a carboxylic acid and a cyano (nitrile) group in a trans configuration.[1] This unique structural arrangement imparts a distinct polarity and reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The carboxylic acid moiety offers a handle for amide bond formation and other derivatizations, while the cyano group can participate in various chemical transformations.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Solubility data informs the choice of solvents for organic synthesis, purification (e.g., crystallization), and the preparation of stock solutions for biological screening and analytical method development. This guide aims to provide a thorough understanding of the factors governing its solubility and to equip the reader with both theoretical knowledge and practical methodologies for its assessment.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors influencing its solubility are:

-

Polarity and Hydrogen Bonding: The presence of the highly polar carboxylic acid (-COOH) and cyano (-C≡N) groups dictates the molecule's overall polarity.[1] The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the nitrile group acts as a hydrogen bond acceptor.[2][3] This allows for strong interactions with polar protic solvents like methanol and ethanol, which can also engage in hydrogen bonding.[4][5]

-

"Like Dissolves Like": This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. Consequently, this compound is expected to exhibit higher solubility in polar solvents compared to nonpolar solvents like hexane.[6] The nonpolar cyclohexane backbone contributes to some lipophilicity, which may allow for some solubility in less polar organic solvents.[7]

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions. The trans configuration of the substituents on the cyclohexane ring can influence how the molecules pack in the solid state, which in turn affects the crystal lattice energy and, consequently, the solubility.

-

Dimerization of Carboxylic Acids: In nonpolar or aprotic solvents, carboxylic acids have a strong tendency to form hydrogen-bonded dimers.[4][8] This dimerization can reduce the effective polarity of the solute and influence its interaction with the solvent.

Below is a diagram illustrating the key molecular interactions that influence the solubility of this compound.

Caption: Key Molecular Interactions Influencing Solubility.

Predicted Solubility Data

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Predicted Solubility (mol/L) |

| Methanol | Polar Protic | 15 - 25 | 0.98 - 1.63 |

| Ethanol | Polar Protic | 10 - 20 | 0.65 - 1.31 |

| Acetone | Polar Aprotic | 5 - 15 | 0.33 - 0.98 |

| Acetonitrile | Polar Aprotic | 2 - 8 | 0.13 - 0.52 |

| Ethyl Acetate | Moderately Polar | 1 - 5 | 0.07 - 0.33 |

| Dichloromethane | Weakly Polar | 0.5 - 2 | 0.03 - 0.13 |

| Toluene | Nonpolar | < 0.5 | < 0.03 |

| Hexane | Nonpolar | < 0.1 | < 0.01 |

Disclaimer: The quantitative data presented in this table are predictions generated from computational models and have not been experimentally verified. These values should be used as a guide for initial solvent screening and not as a substitute for experimental determination.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A minimum of 24 hours is recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured until it remains constant.

-

-

Sampling and Filtration:

-

Once equilibrium is established, carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility measurements.

-

-

Dilution:

-

Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID.[14][15][16][17]

-

HPLC Method Considerations:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.

-

Detection: UV detection at a wavelength where the compound has sufficient absorbance (e.g., around 210-220 nm).

-

-

GC Method Considerations:

-

Derivatization of the carboxylic acid to a more volatile ester (e.g., by reaction with BSTFA) may be necessary for good chromatographic performance.[18]

-

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

-

Conclusion